

# (R)-5,7-Difluorochroman-4-ol molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (R)-5,7-Difluorochroman-4-ol

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## An In-depth Technical Guide to (R)-5,7-Difluorochroman-4-ol

This technical guide provides a comprehensive overview of (R)-5,7-Difluorochroman-4-ol, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

## Chemical Identity and Properties

(R)-5,7-Difluorochroman-4-ol is a fluorinated chroman derivative with a hydroxyl group at the 4-position and fluorine atoms at the 5- and 7-positions of the benzopyran ring.<sup>[1]</sup> Its chemical structure and properties are summarized below.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>8</sub> F <sub>2</sub> O <sub>2</sub>	<sup>[1][2][3][4][5][6]</sup>
Molecular Weight	186.16 g/mol	<sup>[2][3][5][6]</sup>
CAS Number	1270294-05-7	<sup>[1][2][3][4]</sup>
IUPAC Name	(4R)-5,7-difluoro-3,4-dihydro-2H-chromen-4-ol	<sup>[4]</sup>
Appearance	White solid	<sup>[7]</sup>
Purity	≥98%	<sup>[3]</sup>

## Role in Drug Development

**(R)-5,7-Difluorochroman-4-ol** is a crucial building block in the synthesis of more complex, biologically active molecules.<sup>[1]</sup> Its most notable application is as a key intermediate in the production of Tegoprazan.<sup>[2][7][8]</sup>

Tegoprazan is a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD).<sup>[1][7][9]</sup> The specific (R)-configuration of the chiral center in **(R)-5,7-Difluorochroman-4-ol** is essential for the desired pharmacological activity of the final drug product.<sup>[8]</sup> The fluorine atoms on the chroman ring enhance metabolic stability and binding affinity.<sup>[8]</sup>

## Synthesis and Experimental Protocols

The primary synthetic route to **(R)-5,7-Difluorochroman-4-ol** involves the asymmetric reduction of its precursor, 5,7-difluorochroman-4-one.<sup>[1][4]</sup> Below is a detailed experimental protocol for a practical and environmentally friendly synthesis.

### Synthesis of (±)-5,7-Difluorochroman-4-ol

This two-step process starts from 5,7-difluorochroman-4-one.

#### Step 1: Synthesis of 5,7-Difluorochroman-4-one (5)

The precursor, 5,7-difluorochroman-4-one, can be synthesized from 3,5-difluorophenol. One method involves O-alkylation with 3-bromo-1-propanol, followed by oxidation and cyclization.<sup>[7]</sup> An improved process involves reacting 3,5-difluorophenol with 3-chloro-1-propanol, followed by oxidation and cyclization using polyphosphoric acid (PPA).<sup>[10]</sup>

#### Step 2: Reduction to (±)-5,7-Difluorochroman-4-ol (6)

- Reactants: 5,7-difluorochroman-4-one (120g, 0.65mol), Methanol (500mL), Sodium borohydride (NaBH<sub>4</sub>) (30g, 0.79mol).<sup>[7]</sup>
- Procedure:
  - A solution of 5,7-difluorochroman-4-one in methanol is cooled to 0-5 °C.<sup>[7]</sup>

- Sodium borohydride is added slowly in portions, maintaining the temperature between 0-5 °C.[7]
- The mixture is stirred for 1 hour until the starting material is fully converted, as monitored by Thin Layer Chromatography (TLC).[7]
- The reaction mixture is then processed to isolate the racemic ( $\pm$ )-5,7-difluorochroman-4-ol.[10]

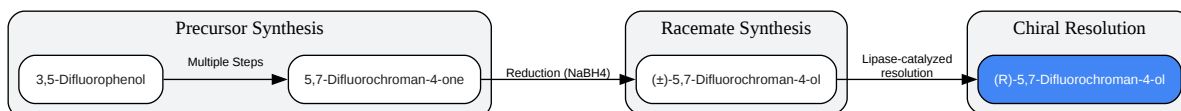
## Lipase-Catalyzed Resolution to obtain (R)-5,7-Difluorochroman-4-ol (1)

This step involves the enzymatic resolution of the racemate to selectively isolate the (R)-enantiomer.

- Reactants: ( $\pm$ )-5,7-difluorochroman-4-ol (6), Novozym 435 enzyme.[7][10]
- Procedure:
  - The racemic alcohol is subjected to chiral resolution in the presence of Novozym 435 lipase.[10] This enzyme selectively acetylates the (R)-enantiomer.
  - The resulting mixture contains (S)-5,7-difluorochroman-4-ol and (R)-5,7-difluorochroman-4-yl acetate.[10]
  - The (S)-enantiomer can be converted to the (R)-enantiomer via a Mitsunobu inversion.[7]
  - The acetylated (R)-enantiomer is hydrolyzed using sodium hydroxide to yield the final product, (R)-5,7-Difluorochroman-4-ol.[7]
  - The final product is purified by recrystallization with hexane/MTBE.[7]

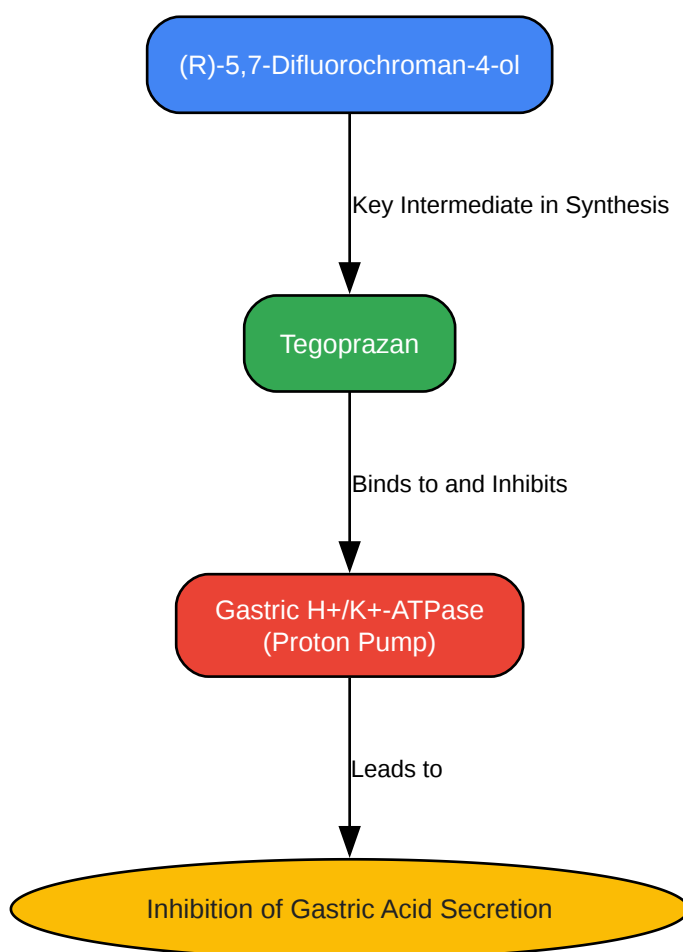
## Experimental Workflow and Logical Relationships

The following diagrams illustrate the synthesis workflow and the relationship of (R)-5,7-Difluorochroman-4-ol to its precursor and the final drug product, Tegoprazan.



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Caption: Synthesis workflow for **(R)-5,7-Difluorochroman-4-ol**.



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Caption: Role of **(R)-5,7-Difluorochroman-4-ol** in the mechanism of Tegoprazan.

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- To cite this document: BenchChem. [(R)-5,7-Difluorochroman-4-ol molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2837498#r-5-7-difluorochroman-4-ol-molecular-weight-and-formula\]](https://www.benchchem.com/product/b2837498#r-5-7-difluorochroman-4-ol-molecular-weight-and-formula)

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